

Application Notes and Protocols for FFN511

Staining of Dopamine Terminals

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Compound of Interest

Compound Name: FFN511

Cat. No.: B1262110

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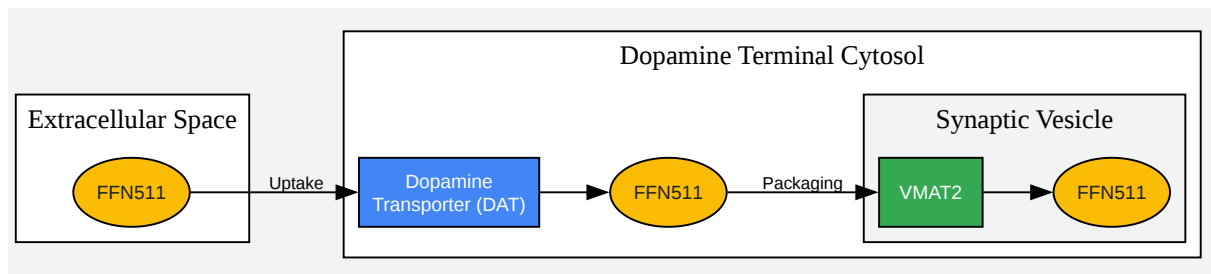
For Researchers, Scientists, and Drug Development Professionals

Introduction

FFN511 is a fluorescent false neurotransmitter (FFN) that serves as an optical tracer for monitoring neurotransmitter uptake and release from individual presynaptic terminals.^{[1][2]} As a substrate for the synaptic vesicle monoamine transporter (VMAT2), **FFN511** mimics endogenous monoamines like dopamine, allowing for the visualization of synaptic activity in real-time.^{[1][2]} This probe is sufficiently bright and photostable for two-photon fluorescence microscopy and is compatible with GFP-based tags and other optical probes. **FFN511** enables the optical imaging of presynaptic terminal activity, making it a valuable tool for studying synaptic plasticity, neurodegenerative diseases, and the effects of psychoactive drugs.^{[1][3]}

Mechanism of Action

FFN511 is actively transported into presynaptic terminals and subsequently packaged into synaptic vesicles by VMAT2.^{[1][4]} The accumulation of **FFN511** within these vesicles allows for the fluorescent labeling of dopamine terminals. The release of **FFN511** can be triggered by stimuli that induce exocytosis, such as electrical stimulation or high potassium concentrations, leading to a decrease in fluorescence intensity (destaining) at the terminal.^{[1][5]} This process allows for the direct visualization of neurotransmitter release from individual synapses.^[1]



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Caption: **FFN511** uptake and vesicular packaging in dopamine terminals.

Data Summary

FFN511 Staining and Wash Parameters

Parameter	Value	Notes
FFN511 Concentration	10 μ M	Higher concentrations (40 μ M) may decrease evoked dopamine release.[1]
Incubation Time	30 minutes	Incubation longer than 40 minutes can lead to nonspecific staining.[5] Less than 15 minutes may result in a weak signal.[5]
Incubation Temperature	Room Temperature	For acute brain slices.[5]
Wash Solution	100 μ M ADVASEP-7 in ACSF	Optional, but helps remove extracellularly bound dye.[5]
Wash Time	30 minutes	If ADVASEP-7 is not used, a prolonged washout in ACSF is needed.[5]

FFN511 Destaining (Release) Parameters

Stimulus	Concentration / Frequency	Result
High Potassium (KCl)	70 mM	Destaining occurs within 2 minutes. [5] [6]
(+)-Amphetamine Sulphate	20 μ M	Causes substantial loss of fluorescence after 20 minutes. [1] [5]
Electrical Stimulation	1 Hz	t1/2 of destaining: 330 s. [1]
4 Hz	t1/2 of destaining: 257 s. [1]	
20 Hz	t1/2 of destaining: 114 s. [1]	
Calcium Channel Block	200 μ M Cadmium	Negligible destaining, confirming Ca ²⁺ -dependence. [1]

Experimental Protocols

Preparation of Reagents

- Artificial Cerebrospinal Fluid (ACSF): Prepare fresh ACSF and oxygenate for at least 15 minutes prior to use. The exact composition should be appropriate for maintaining acute brain slice viability.
- FFN511** Loading Solution: Prepare a 10 μ M solution of **FFN511** in oxygenated ACSF. This solution should be made fresh.[\[5\]](#)
- ADVASEP-7 Wash Solution: Prepare a 100 μ M solution of ADVASEP-7 in oxygenated ACSF.
[\[5\]](#)
- High KCl Destaining Solution: Prepare ACSF containing 70 mM KCl.[\[5\]](#)
- Amphetamine Destaining Solution: Prepare a 20 μ M solution of (+)-amphetamine sulphate in ACSF.[\[5\]](#)

FFN511 Staining Protocol for Acute Brain Slices

This protocol is adapted from established methods for labeling dopamine terminals in acute striatal slices.^{[1][5]}

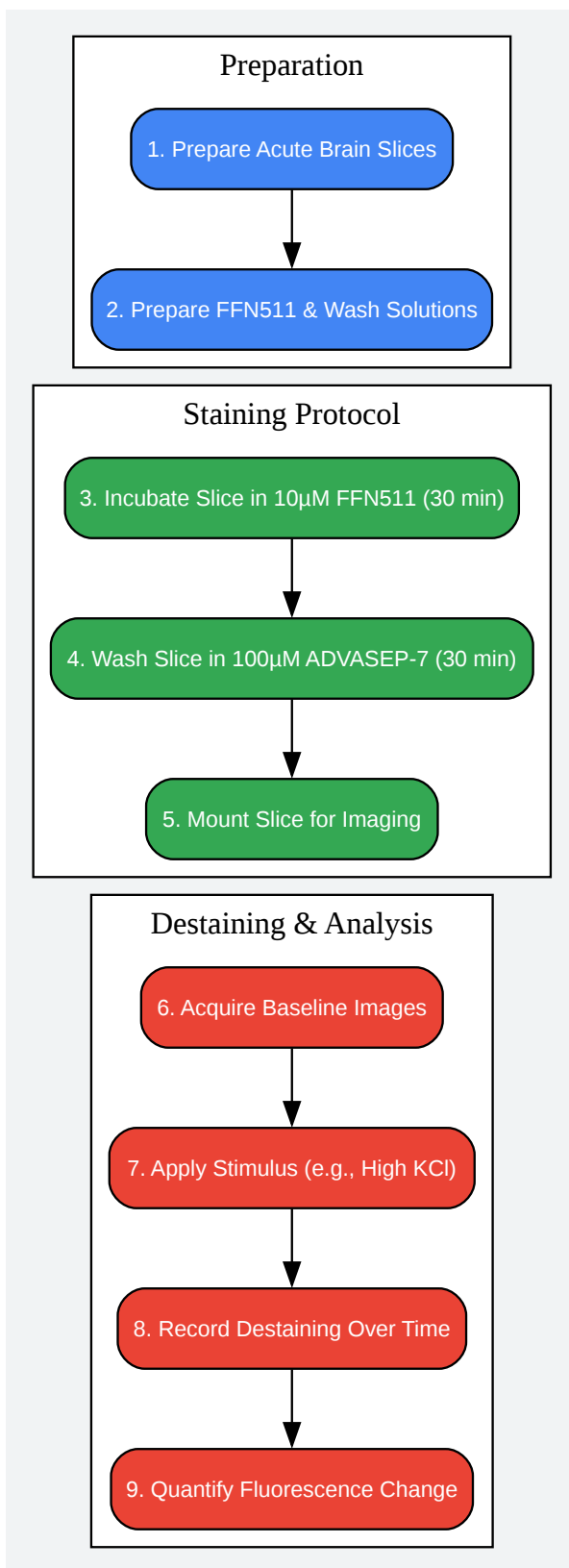
- **Slice Preparation:** Prepare acute brain slices (e.g., cortico-striatal slices) using standard vibratome sectioning techniques. Allow slices to recover in oxygenated ACSF before staining.
- **FFN511 Loading:** Individually incubate each slice in the freshly prepared 10 μ M **FFN511** loading solution for 30 minutes at room temperature.^[5] Ensure slices are fully submerged and receive adequate oxygenation.
- **Wash Step:** To reduce background fluorescence from dye bound to extracellular tissue, transfer the loaded slice into the 100 μ M ADVASEP-7 wash solution and incubate for 30 minutes at room temperature.^[5]
- **Final Wash:** Transfer the slice to fresh, oxygenated ACSF for a brief period to wash off the ADVASEP-7 before imaging.
- **Imaging:** Slices are now ready for imaging. Use two-photon or confocal microscopy to visualize the **FFN511**-labeled terminals. **FFN511** has excitation and emission maxima of approximately 352 nm and 451 nm, respectively, though it is suitable for two-photon excitation.^{[7][8]}

Destaining Protocol for Specificity Confirmation

To confirm that **FFN511** has specifically labeled functional synaptic vesicles, a destaining experiment should be performed.^[5]

- **Baseline Imaging:** Acquire baseline xyz-t images of the **FFN511**-labeled terminals.
- **Induce Release:** Perfuse the slice with one of the following to induce neurotransmitter release:
 - **High KCl:** Apply the 70 mM KCl solution. This should cause destaining within approximately 2 minutes.^[5]

- Amphetamine: Apply the 20 μ M amphetamine solution. This will induce non-exocytotic release, with significant destaining observed over 20 minutes.[\[1\]](#)[\[5\]](#)
- Electrical Stimulation: Apply local stimulation using a bipolar electrode at desired frequencies (e.g., 1, 4, or 20 Hz).[\[1\]](#)
- Image Acquisition: Continuously record xyz-t images to track the decrease in fluorescence over time.[\[5\]](#) The rate of destaining can be quantified to study the dynamics of dopamine release.[\[1\]](#)



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Caption: Experimental workflow for **FFN511** staining and destaining.

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